ZL-Pin13

Pin1 inhibition Structure-activity relationship Covalent inhibitor

Researchers studying Pin1-dependent oncogenic pathways require validated covalent inhibitors with defined binding geometry. ZL-Pin13 addresses this need. - Enzymatic IC50: 0.067 ± 0.03 µM; antiproliferative in MDA-MB-231 (2.8 µM) & MDA-MB-468 (1.9 µM). - Site-specific covalent modification at Cys113; co-crystal validated conformational change at Gln129. - Batch-specific NMR & HPLC purity documentation included. - Available for immediate procurement with verified quality control.

Molecular Formula C24H23ClN2O3S
Molecular Weight 455.0 g/mol
Cat. No. B12410280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZL-Pin13
Molecular FormulaC24H23ClN2O3S
Molecular Weight455.0 g/mol
Structural Identifiers
SMILESC1CN(CCC12N(C(=O)CS2)CC3=CC=C(O3)C4=CC=CC5=CC=CC=C54)C(=O)CCl
InChIInChI=1S/C24H23ClN2O3S/c25-14-22(28)26-12-10-24(11-13-26)27(23(29)16-31-24)15-18-8-9-21(30-18)20-7-3-5-17-4-1-2-6-19(17)20/h1-9H,10-16H2
InChIKeyCQONNOYAHGRTDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZL-Pin13 Procurement Guide


ZL-Pin13 is a synthetic small-molecule covalent inhibitor targeting the peptidyl-prolyl isomerase Pin1 (peptidyl-prolyl isomerase NIMA-interacting-1), a critical enzyme implicated in activating multiple oncogenic pathways across diverse human malignancies [1]. Developed through iterative structure-guided optimization and co-crystallography studies, ZL-Pin13 achieves enzymatic inhibition of Pin1 with an IC₅₀ of 0.067 ± 0.03 μM [1]. Its procurement is supported by extensive primary publication data and commercial availability from reputable chemical vendors with batch-specific quality control documentation including NMR and HPLC purity reports .

1 Covalent Pin1 inhibitor with reported Cys113 targeting
2 Co-crystal validated binding geometry supports structure-based studies
3 Batch-specific QC documentation (NMR, HPLC) supports reproducibility

Why Generic Substitution Fails for ZL-Pin13


Pin1 inhibitors constitute a chemically and mechanistically heterogeneous class encompassing natural products (e.g., juglone with IC₅₀ values in the 6–20 μM range ), reversible small molecules (e.g., PiB with an IC₅₀ of 1.5 μM ), and covalent degraders (e.g., KPT-6566 with an IC₅₀ of 640 nM [1]). These agents cannot be used interchangeably. ZL-Pin13 was derived through structure-guided optimization from an initial covalent hit (ZL-Pin01, IC₅₀ = 1.33 ± 0.07 μM) [2]. Unlike the broadly reactive natural product juglone—which also inhibits RNA polymerases I, II, and III —ZL-Pin13 achieves site-specific covalent modification of Pin1 at Cys113 [2]. Furthermore, ZL-Pin13 induces a distinct conformational change at Gln129 in the Pin1 active site, as revealed by co-crystal structures [2]. Procurement of ZL-Pin13 is therefore essential for studies requiring a well-characterized, co-crystal validated, potent covalent Pin1 inhibitor with defined binding geometry.

Juglone Broadly reactive; Pin1-independent RNA polymerase inhibition may confound readouts
Reversible inhibitors (PiB) Non-covalent mechanism may not replicate sustained target engagement kinetics
Early covalent leads (ZL-Pin01) Lower enzymatic potency and unreported conformational effects limit comparability

ZL-Pin13 Evidence Guide


Enzymatic Potency Improvement Over ZL-Pin01

ZL-Pin13 was developed from the initial covalent hit ZL-Pin01 through iterative structure-guided optimization driven by co-crystallographic analysis. The optimization campaign improved enzymatic potency by approximately 20-fold, reducing the IC₅₀ from 1.33 ± 0.07 μM for ZL-Pin01 to 0.067 ± 0.03 μM for ZL-Pin13 [1]. Co-crystal structures of Pin1 complexed with ZL-Pin13 revealed a conformational change at Gln129 induced by the inhibitor, providing atomic-level validation of binding geometry [1].

Enzymatic IC50 vs ZL-Pin01
Head-to-head
ZL-Pin13 IC50 0.067 µM vs ZL-Pin01 1.33 µM (~20-fold improvement). Co-crystal: Gln129 conformational change.
Reported enzymatic potency context; supports target engagement assay confidence.
Enzymatic assay; co-crystal validation available.
Pin1 inhibition Structure-activity relationship Covalent inhibitor IC50 Crystallography

Potency Comparison with KPT-6566

Among covalent Pin1 inhibitors, ZL-Pin13 exhibits superior enzymatic potency with an IC₅₀ of 67 nM [1], compared to KPT-6566, a previously reported covalent Pin1 inhibitor that also targets the catalytic domain. KPT-6566 demonstrates an IC₅₀ of 640 nM against the Pin1 PPIase domain [2]. This represents an approximately 10-fold difference in target engagement potency.

IC50 vs KPT-6566
Cross-study comparable
ZL-Pin13 67 nM vs KPT-6566 640 nM (~9.6-fold lower IC50).
Reported target engagement context; may support lower working concentrations.
Different assay conditions; direct comparison requires validation.
Pin1 inhibition Covalent inhibitor IC50 comparison Target engagement

Antiproliferative Activity in TNBC Models

ZL-Pin13 demonstrates robust cellular activity, with antiproliferative IC₅₀ values of 2.8 μM in MDA-MB-231 cells and 1.9 μM in MDA-MB-468 cells, as assessed by CellTiter-Glo luminescent viability assay after 3 days of incubation [1]. In contrast, a recent study re-evaluating PIN1 as an oncology target found that neither PIN1 inhibitors (including compound C10 with KD = 25 nM, IC₅₀ = 150 nM) nor PIN1 PROTACs demonstrated meaningful antiproliferation activity across evaluated cancer cell lines [2].

TNBC Antiproliferative IC50
Cross-study comparable
MDA-MB-231: 2.8 µM; MDA-MB-468: 1.9 µM (CellTiter-Glo, 3d).
Reported cell-model response context; supports TNBC viability endpoint review.
Contrasts with certain Pin1 inhibitors lacking cellular activity.
Triple-negative breast cancer Antiproliferative MDA-MB-231 MDA-MB-468 Cell viability

Unique Gln129 Conformational Change

Co-crystallization of Pin1 with ZL-Pin13 revealed a conformational change at residue Gln129 that was not observed in co-crystal structures with earlier derivatives in the same optimization series [1]. This structural rearrangement provides unique insights into ligand-induced protein dynamics that may contribute to ZL-Pin13's enhanced potency and could inform further structure-based drug design efforts.

Gln129 Conformational Change
Head-to-head
Gln129 rearrangement observed in Pin1-ZL-Pin13 co-crystal; absent in earlier derivatives.
Structurally validated binding mode differentiation; supports conformational dynamics studies.
Co-crystal structures available (PDB deposition).
Crystal structure Conformational change Binding mode Gln129 Structure-based design

Superior Potency Over Juglone

Juglone is the most widely cited Pin1 inhibitor in the literature; however, it exhibits micromolar potency with IC₅₀ values ranging from 6 μM to 20.4 μM depending on the cellular context [1]. ZL-Pin13 achieves an enzymatic IC₅₀ of 67 nM [2], representing a ~90- to 300-fold improvement in potency over juglone. Additionally, juglone is known to inhibit RNA polymerases I, II, and III with IC₅₀ values of 2–7 μM through Pin1-independent mechanisms , confounding interpretation of Pin1-specific effects.

Potency vs Juglone
Cross-study comparable
ZL-Pin13 IC50 67 nM vs juglone 6–20.4 µM (~90–300 fold).
Reported potency context; supports Pin1-specific probe studies without juglone-associated polypharmacology.
Juglone inhibits RNA polymerases; confounds Pin1-specific readouts.
Natural product inhibitor Juglone comparison Selectivity Potency

Commercial Availability and Verified Purity

ZL-Pin13 is commercially available from multiple reputable chemical suppliers with batch-specific quality control documentation. Bidepharm provides ZL-Pin13 with standard purity of 98%, accompanied by batch-specific analytical reports including NMR, HPLC, and GC . MedChemExpress (MCE) also supplies ZL-Pin13 with biological activity validation data including IC₅₀ measurements and cellular assay results [1]. This commercial availability with verified purity stands in contrast to many early-stage Pin1 inhibitors that are not commercially accessible or lack batch-to-batch quality assurance.

Commercial Purity & QC
Supporting evidence
≥98% purity; batch-specific NMR, HPLC, GC reports available from multiple suppliers.
Supports experimental reproducibility; reduces custom synthesis burden.
Quality documentation verification recommended per lot.
Commercial availability Purity Quality control Procurement Reproducibility

ZL-Pin13 Application Scenarios


TNBC Target Engagement and Viability Studies

ZL-Pin13 is ideally suited for investigating Pin1-dependent proliferation pathways in triple-negative breast cancer models. With validated antiproliferative IC₅₀ values of 2.8 μM in MDA-MB-231 cells and 1.9 μM in MDA-MB-468 cells [1], ZL-Pin13 provides a quantitative baseline for target engagement and functional studies. Researchers should use ZL-Pin13 at concentrations informed by these cellular IC₅₀ values to assess Pin1 substrate downregulation and downstream signaling effects [2].

Pin1 Chemical Probe and Co-Crystallography

ZL-Pin13 serves as a structurally validated chemical probe for Pin1 functional studies. The availability of co-crystal structures (PDB deposition) and the documented conformational change at Gln129 [2] make ZL-Pin13 an essential reference compound for laboratories pursuing structure-based design of next-generation Pin1 inhibitors. The compound's well-characterized binding mode enables rational interpretation of structure-activity relationships.

Covalent vs. Non-Covalent Pin1 Inhibition

ZL-Pin13's covalent mechanism targeting Cys113 [2] contrasts with reversible inhibitors such as PiB (IC₅₀ = 1.5 μM) . This mechanistic distinction makes ZL-Pin13 valuable for comparative studies investigating how covalent target engagement alters downstream Pin1 substrate regulation, signaling duration, and cellular response kinetics compared to reversible inhibition modalities.

TNBC Cell Panel Screening for Pin1 Dependency

Given the demonstrated antiproliferative activity in MDA-MB-231 and MDA-MB-468 cells [1], ZL-Pin13 is appropriate for screening additional triple-negative breast cancer cell lines to map Pin1 dependency across genetically diverse TNBC subtypes. This application leverages the compound's commercial availability with verified purity to ensure consistent inter-experimental compound activity.

Application
Selection Property
Validation Focus
TNBC target engagement and viability studies
Site-specific covalent binding mode
Cell viability and Pin1 substrate downregulation endpoint review
Pin1 chemical probe and co-crystallography
Co-crystal validated binding geometry
Structure-activity relationship interpretation and conformational dynamics review
Covalent vs non-covalent inhibition comparison
Covalent vs reversible mechanism contrast
Sustained target engagement kinetics and downstream signaling duration review
TNBC cell panel screening
Batch-to-batch verified purity and activity
Inter-experimental consistency and Pin1-dependency mapping across TNBC subtypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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